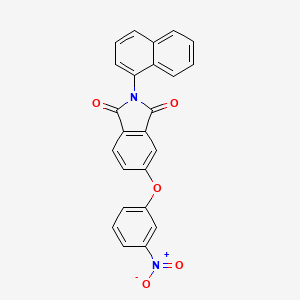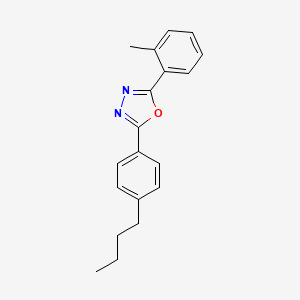
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is a quaternary ammonium compound characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, along with a trimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step involves the quaternization of the amine group with methyl iodide or other methylating agents to form the trimethylazanium group.
Industrial Production Methods
Industrial production of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM may involve large-scale nitration and hydroxylation processes, followed by quaternization in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, nitrophenols.
Reduction: Aminophenols.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mecanismo De Acción
The mechanism of action of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone
- 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Uniqueness
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is unique due to its combination of a hydroxy group, nitro group, and quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H15N2O3+ |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
(2-hydroxy-4-nitrophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H14N2O3/c1-12(2,3)7-8-4-5-9(11(14)15)6-10(8)13/h4-6H,7H2,1-3H3/p+1 |
Clave InChI |
FQYYLTFKUMNQRU-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

